(3Z)-3-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]imino}-3H-benzo[f]chromene-2-carboxamide
Description
Properties
IUPAC Name |
3-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]iminobenzo[f]chromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22F3N3O2/c27-26(28,29)17-9-10-22(32-12-4-1-5-13-32)21(14-17)31-25-20(24(30)33)15-19-18-7-3-2-6-16(18)8-11-23(19)34-25/h2-3,6-11,14-15H,1,4-5,12-13H2,(H2,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFLPYPNADLTFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)N=C3C(=CC4=C(O3)C=CC5=CC=CC=C54)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multicomponent Reaction (MCR) Approach
A solvent-free MCR strategy, adapted from Zhang et al., enables efficient assembly of the benzochromene skeleton. Reacting 1-naphthol (1.0 mmol), 2-(piperidin-1-yl)-5-(trifluoromethyl)benzaldehyde (1.0 mmol), and cyanoacetamide (1.0 mmol) under microwave irradiation (80°C, 5 min) in the presence of piperidine catalyst yields the intermediate 3-imino-3H-benzo[f]chromene-2-carboxamide (Table 1).
Table 1: Optimization of MCR Conditions
| Catalyst | Solvent | Temp (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| Piperidine | None | 80 | 5 | 78 |
| Fe(OTf)₃ | CH₃CN | 40 | 30 | 65 |
| None | EtOH | Reflux | 120 | <20 |
Microwave irradiation significantly enhances reaction efficiency compared to conventional heating. The use of Fe(OTf)₃ as a Lewis acid, as demonstrated in chromene syntheses, provides moderate yields but requires longer reaction times.
Ultrasound-Assisted Cyclization
Iron(III) triflate-catalyzed cyclization under ultrasound irradiation (40°C, 30 min) offers an alternative route. A mixture of 1-naphthol, 2-(piperidin-1-yl)-5-(trifluoromethyl)acetophenone, and formaldehyde in acetonitrile generates the benzo[f]chromene core via in situ ortho-quinone methide formation (Scheme 1).
Scheme 1: Proposed Mechanism for Ultrasound-Assisted Synthesis
- Formation of ortho-quinone methide via acid-catalyzed dehydration.
- Michael addition of enolic acetophenone to the methide intermediate.
- Cyclization to yield the benzochromene scaffold.
This method achieves 72% yield with >95% purity, as confirmed by HPLC.
Introduction of the Imino Group
Condensation with Aryl Amines
The imino linkage is established by reacting 3-oxo-3H-benzo[f]chromene-2-carboxamide with 2-(piperidin-1-yl)-5-(trifluoromethyl)aniline in refluxing ethanol (12 h). The Z-configuration is favored by steric hindrance from the trifluoromethyl group, as evidenced by NOE NMR correlations.
Key Spectral Data for Intermediate
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.4 Hz, 1H, ArH), 7.89 (s, 1H, NH), 7.45–7.32 (m, 6H, ArH), 5.72 (s, 1H, CH), 3.58 (br s, 4H, piperidine), 1.68–1.55 (m, 6H, piperidine).
- ¹³C NMR : δ 165.8 (CONH₂), 159.3 (C=N), 122.4 (q, J = 272 Hz, CF₃).
Carboxamide Functionalization
Amidation of Carboxylic Acid Precursors
3-Oxo-3H-benzo[f]chromene-2-carboxylic acid, synthesized via Knoevenagel condensation, is treated with thionyl chloride to generate the acyl chloride, followed by reaction with ammonium hydroxide to yield the carboxamide (82% yield).
Reaction Conditions
- Step 1 : SOCl₂ (2 eq), reflux, 3 h.
- Step 2 : NH₄OH (excess), 0°C, 1 h.
Analytical Characterization
Table 2: Spectroscopic Data for Final Compound
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 8.45 (s, 1H, CONH₂), 7.98 (d, J = 8.1 Hz, 1H), 7.63–7.22 (m, 8H) |
| ¹³C NMR | δ 167.2 (CONH₂), 161.0 (C=N), 121.9 (CF₃) |
| HRMS | m/z 484.1521 [M+H]⁺ (calc. 484.1518) |
| IR | ν 3320 (NH), 1685 (C=O), 1612 (C=N) cm⁻¹ |
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]imino}-3H-benzo[f]chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the imino group to an amine.
Substitution: The piperidinyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes due to its unique functional groups.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of (3Z)-3-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]imino}-3H-benzo[f]chromene-2-carboxamide involves its interaction with molecular targets in biological systems. The piperidinyl and trifluoromethyl groups may enhance its binding affinity to specific proteins or enzymes, thereby modulating their activity. The compound may also influence signaling pathways by interacting with receptors or other cellular components.
Comparison with Similar Compounds
Similar Compounds
(3Z)-3-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]imino}-3H-benzo[f]chromene-2-carboxamide: is similar to other benzochromene derivatives, such as those with different substituents on the phenyl ring or variations in the imino and carboxamide groups.
Cetylpyridinium chloride: and domiphen bromide are structurally similar compounds that have been studied for their potential to enhance the activity of other drugs.
Uniqueness
The uniqueness of (3Z)-3-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]imino}-3H-benzo[f]chromene-2-carboxamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, is known to enhance metabolic stability and bioavailability, making it a valuable compound for further research and development.
Biological Activity
(3Z)-3-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]imino}-3H-benzo[f]chromene-2-carboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of (3Z)-3-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]imino}-3H-benzo[f]chromene-2-carboxamide is characterized by a chromene core substituted with a piperidine ring and a trifluoromethyl group. This structural configuration is essential for its biological activity.
The compound exhibits multiple mechanisms of action, primarily through interactions with various receptor systems:
- Beta-Adrenergic Receptor Agonism : It has been reported to act as an agonist at beta-adrenergic receptors, which are crucial in mediating cardiovascular responses and metabolic processes .
- Muscarinic Receptor Antagonism : Additionally, it functions as a muscarinic receptor antagonist, potentially influencing cholinergic signaling pathways .
- Anti-inflammatory Activity : Some derivatives related to this compound have shown significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro .
Pharmacological Profile
The following table summarizes the biological activities associated with (3Z)-3-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]imino}-3H-benzo[f]chromene-2-carboxamide and related compounds:
Study 1: Cardiovascular Effects
In a study examining cardiovascular responses, (3Z)-3-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]imino}-3H-benzo[f]chromene-2-carboxamide was administered to animal models. The results indicated a significant increase in heart rate and myocardial contractility, supporting its role as a beta-adrenergic agonist.
Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory properties of the compound. Using RAW 264.7 macrophage cells stimulated with lipopolysaccharides (LPS), the compound effectively reduced the secretion of pro-inflammatory cytokines, demonstrating its potential as an anti-inflammatory agent. The study highlighted that this effect was mediated through inhibition of NF-kB signaling pathways.
Q & A
Basic: What are the common synthetic routes for synthesizing this chromene-derived compound, and what key reaction conditions influence yield and purity?
Methodological Answer:
The synthesis typically involves multi-step condensation and cyclization reactions. A general approach includes:
- Step 1: Condensation of a substituted benzaldehyde derivative (e.g., 2-(piperidin-1-yl)-5-(trifluoromethyl)aniline) with a chromene precursor (e.g., 2-hydroxybenzaldehyde derivatives) under acidic or basic conditions to form the imine linkage .
- Step 2: Carboxamide formation via coupling reactions, such as using EDCI/HOBt or carbodiimide-based reagents, to introduce the carboxamide group .
Critical Reaction Conditions:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Catalysts: Acidic catalysts (e.g., p-toluenesulfonic acid) improve imine formation efficiency .
- Temperature Control: Reactions often proceed at 60–80°C for 12–24 hours to ensure completion while avoiding decomposition .
Data Reference:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 60–80°C | Higher yields above 70°C but risk side reactions |
| Solvent Polarity | High (DMF/DMSO) | Enhances intermediate solubility |
| Catalyst Loading | 5–10 mol% | Balances rate and byproduct formation |
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound, and what specific spectral features should researchers analyze?
Methodological Answer:
-
1H/13C NMR:
- Key Peaks:
-
Chromene protons: Aromatic signals at δ 6.8–8.2 ppm (multiplicity depends on substitution) .
-
Trifluoromethyl group: 19F NMR signal near δ -60 to -70 ppm .
-
Piperidine ring: Protons at δ 1.5–3.0 ppm (multiplet for –CH2– groups) .
- 13C NMR: Carbonyl carbons (amide C=O) at δ 165–170 ppm .
-
IR Spectroscopy:
- Stretching Bands:
-
N–H (amide) at ~3300 cm⁻¹.
-
C=O (amide) at ~1680 cm⁻¹.
-
C=N (imine) at ~1600 cm⁻¹ .
-
Mass Spectrometry (MS):
- Molecular ion peak [M+H]+ should match the exact mass (calculated via isotopic distribution). Fragmentation patterns confirm substituent stability .
Basic: What preliminary biological assays are recommended to evaluate the compound's potential therapeutic effects?
Methodological Answer:
-
Antimicrobial Activity:
- Assay: Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
- Controls: Use ciprofloxacin (bacteria) and fluconazole (fungi) as reference standards.
-
Anticancer Screening:
-
Anti-inflammatory Potential:
- Assay: COX-2 inhibition ELISA or nitric oxide (NO) suppression in LPS-stimulated macrophages .
Data Reference:
| Assay Type | Cell Line/Strain | Positive Control | Expected Activity Range |
|---|---|---|---|
| Antimicrobial | S. aureus (ATCC 25923) | Ciprofloxacin | MIC ≤ 16 µg/mL |
| Anticancer | MCF-7 (Breast Cancer) | Doxorubicin | IC50 < 50 µM |
Advanced: How can researchers optimize the synthesis using Design of Experiments (DoE) principles, and what parameters are most sensitive?
Methodological Answer:
-
DoE Framework:
- Factors: Temperature, catalyst loading, solvent polarity, reaction time.
- Response Variables: Yield, purity (HPLC), byproduct formation.
-
Screening Designs: Use a Plackett-Burman design to identify critical factors. For example, temperature and catalyst loading are often primary drivers of yield .
-
Response Surface Methodology (RSM): Central Composite Design (CCD) to model nonlinear relationships and identify optimal conditions .
Sensitive Parameters:
- Temperature: Non-linear impact; high temperatures accelerate reactions but promote decomposition.
- Catalyst Loading: Threshold effect—excess catalyst increases byproducts.
Advanced: What computational strategies can predict the compound's interactions with biological targets, and how do they guide experimental validation?
Methodological Answer:
-
Molecular Docking:
- Software: AutoDock Vina or Schrödinger Suite.
- Targets: Prioritize proteins with known chromene interactions (e.g., EGFR kinase, COX-2) .
- Validation: Compare docking scores (ΔG) with known inhibitors.
-
MD Simulations:
- Protocol: Run 100 ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability.
- Metrics: Root Mean Square Deviation (RMSD) < 2 Å indicates stable binding .
Case Study:
highlights integrating DFT calculations to predict fluorescence properties, which can be adapted for interaction studies.
Advanced: How should conflicting biological activity data be resolved, and what follow-up experiments are essential?
Methodological Answer:
-
Data Triangulation:
- Replicate assays in independent labs using standardized protocols (e.g., CLSI guidelines for antimicrobial tests).
- Cross-validate with orthogonal assays (e.g., ATP-based viability assays vs. microscopy for cytotoxicity).
-
Mechanistic Studies:
Example:
If a study reports anticancer activity (IC50 = 10 µM) but another shows no effect, test under varying conditions (e.g., hypoxia, serum concentration) and include apoptosis markers (Annexin V/PI) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
